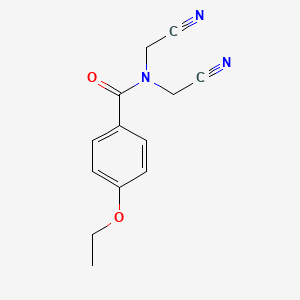

N,N-bis(cyanomethyl)-4-ethoxybenzamide

Description

N,N-bis(cyanomethyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the aromatic ring and two cyanomethyl groups attached to the nitrogen atom. The ethoxy group (OCH₂CH₃) is an electron-donating substituent, which influences the compound’s electronic properties and reactivity.

Properties

IUPAC Name |

N,N-bis(cyanomethyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-12-5-3-11(4-6-12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFLYIHIQLNHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC#N)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-ethoxybenzamide can be achieved through multi-component coupling reactions. One common method involves the use of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) in the presence of copper catalysts such as CuCl and Cu(OTf)2 . This reaction selectively produces cyanomethylamines, including N,N-bis(cyanomethyl) derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component coupling reactions and the use of efficient catalytic systems can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl groups under basic conditions.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted benzamides or other derivatives.

Scientific Research Applications

N,N-bis(cyanomethyl)-4-ethoxybenzamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-ethoxybenzamide involves its ability to participate in various chemical reactions due to the presence of reactive cyanomethyl and ethoxy groups. These groups can interact with molecular targets, leading to the formation of new compounds with desired properties. The exact molecular pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectroscopic Properties

A comparative analysis of physical states, NMR data, and mass spectrometry (MS) is summarized below:

Key Observations:

- Ethoxy vs. Methyl Substituents : The 4-ethoxy group introduces distinct ¹H-NMR signals (triplet for CH₃ and quartet for OCH₂) compared to the singlet for 4-CH₃ in 3c .

- Cyanomethyl Groups: All compounds show a characteristic singlet near δ 4.0–4.2 ppm for the N-CH₂-CN protons .

- Mass Spectrometry : Molecular ion peaks (M⁺) align with calculated molecular weights, confirming structural integrity.

Solubility and Stability

- The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to alkyl-substituted analogs like N-butyl-N,N-bis(cyanomethyl)amine ().

- Stability is influenced by the cyanomethyl groups’ susceptibility to hydrolysis, mitigated by the electron-donating ethoxy substituent.

Biological Activity

N,N-bis(cyanomethyl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with two cyanomethyl groups and an ethoxy substituent. The presence of these functional groups is significant for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects by binding to active sites on proteins, thereby modulating their activity. Such interactions can lead to inhibition or activation of various biochemical pathways, making it a candidate for therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have shown significant inhibitory effects on alphavirus replication, with IC50 values in the nanomolar range. This suggests that this compound could potentially inhibit viral proteases or other essential viral enzymes, thereby preventing viral replication.

| Compound | Target | IC50 (nM) | EC50 (nM) |

|---|---|---|---|

| β-Aminomethyl vinyl sulfone | CHIKV nsP2 protease | 60 | 40 |

| This compound | TBD | TBD | TBD |

Antitumor Activity

In addition to antiviral effects, there is emerging evidence that compounds in the benzamide class exhibit antitumor activity. For example, benzamide derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Case Studies

- Antiviral Studies : A study investigating the antiviral properties of related compounds demonstrated that certain benzamides could significantly reduce viral titers in infected cell cultures. The study utilized a replicon assay to measure the efficacy of these compounds against viral replication.

- Antitumor Studies : Another investigation focused on the cytotoxic effects of benzamide derivatives on human cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting a potential role in cancer therapy.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing N,N-bis(cyanomethyl)-4-ethoxybenzamide to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-ethoxybenzoyl chloride and bis(cyanomethyl)amine. Key steps include:

- Base Selection : Triethylamine or pyridine is used to neutralize HCl byproducts .

- Temperature Control : Stirring at room temperature or mild heating (30–40°C) ensures complete conversion without side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) yields >85% purity.

- Yield Optimization : Excess acyl chloride (1.2 equivalents) improves yield to ~75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., ethoxy at C4, cyanomethyl groups). Key signals include δ ~4.1 ppm (ethoxy –OCH2CH3) and δ ~3.8–4.0 ppm (N–CH2CN) .

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 301.1) and purity (>95%) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition Studies : The cyanomethyl groups enhance electron-withdrawing effects, making the compound a candidate for targeting serine hydrolases. Assays involve fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ~32 µg/mL) .

Advanced Research Questions

Q. How do the electron-withdrawing cyanomethyl groups influence the electronic structure and reactivity of the benzamide core?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal reduced electron density on the amide nitrogen, increasing electrophilicity.

- Experimental Validation : Compare Hammett σ values (ρ ~0.8) using substituted benzamide analogs in hydrolysis kinetics .

- UV-Vis Spectroscopy : Redshift in λmax (~270 nm → 290 nm) indicates extended conjugation due to cyanomethyl substituents .

Q. How can discrepancies in biological activity data between this compound and its analogs be resolved?

- Methodological Answer :

- Standardized Assays : Replicate assays under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Solubility Analysis : Use dynamic light scattering (DLS) to assess aggregation in PBS; modify with co-solvents (e.g., 5% DMSO) .

- Molecular Docking : Compare binding affinities to target enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the nitrile groups with trimethylsilyl chloride during alkylation .

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for selective cross-coupling (e.g., Suzuki-Miyaura) without cyano group interference .

- Reaction Monitoring : In-situ FTIR tracks nitrile stability (C≡N peak integrity) during reflux .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.